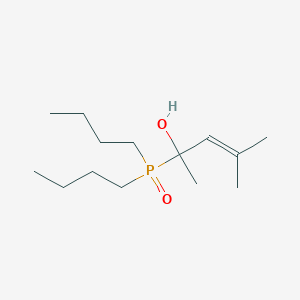
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is an organic compound with the molecular formula C14H29O2P This compound is characterized by the presence of a phosphoryl group attached to a butyl chain, along with a methyl group and a pentenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL can be achieved through several synthetic routes. One common method involves the reaction of dibutylphosphine oxide with 4-methylpent-3-en-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides or phosphonic acids.
Aplicaciones Científicas De Investigación
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used as an additive in lubricants and as a flame retardant in polymer materials.
Mecanismo De Acción
The mechanism of action of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL involves its interaction with molecular targets through its phosphoryl group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dipropylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dibutylphosphoryl)-4-ethylpent-3-EN-2-OL
Uniqueness
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is unique due to its specific combination of a dibutylphosphoryl group and a pentenol structure. This combination imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its analogs. The presence of the butyl groups also enhances its solubility in organic solvents, making it more versatile for various applications.
Propiedades
Número CAS |
105950-38-7 |
|---|---|
Fórmula molecular |
C14H29O2P |
Peso molecular |
260.35 g/mol |
Nombre IUPAC |
2-dibutylphosphoryl-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C14H29O2P/c1-6-8-10-17(16,11-9-7-2)14(5,15)12-13(3)4/h12,15H,6-11H2,1-5H3 |
Clave InChI |
JMLJKQAHFDQPQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)C(C)(C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


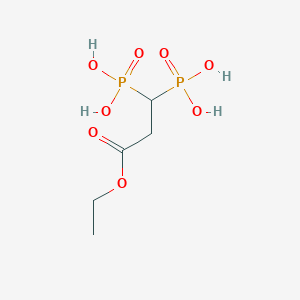
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
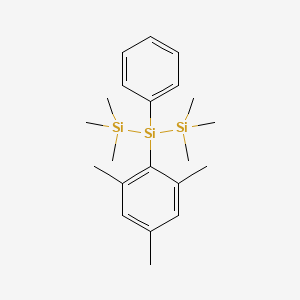
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
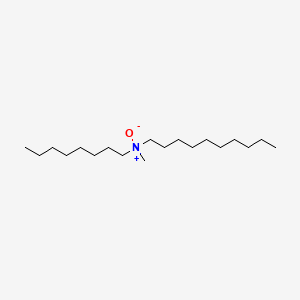
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
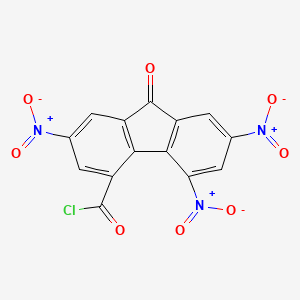
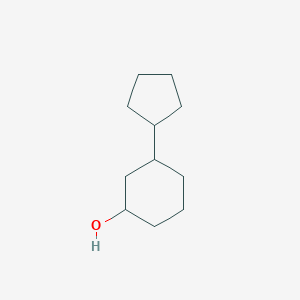
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

